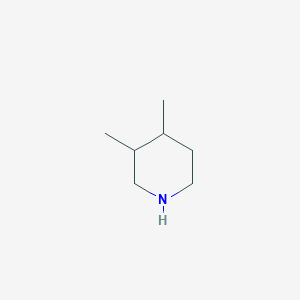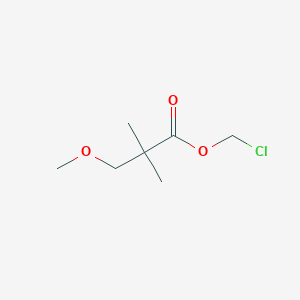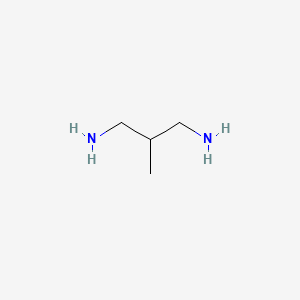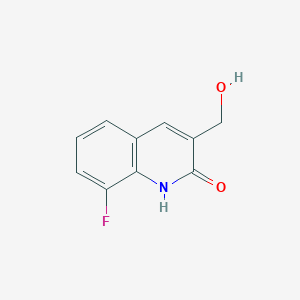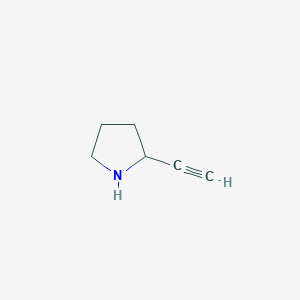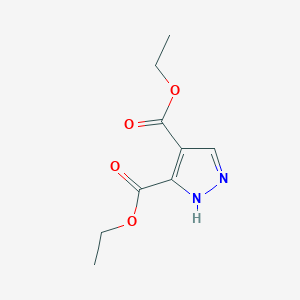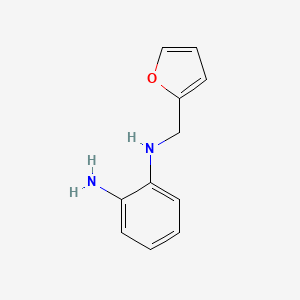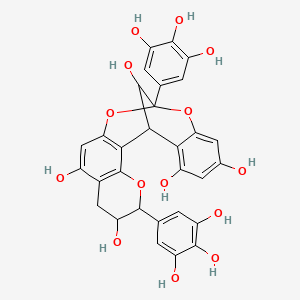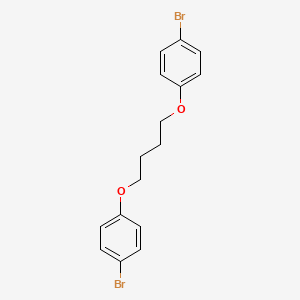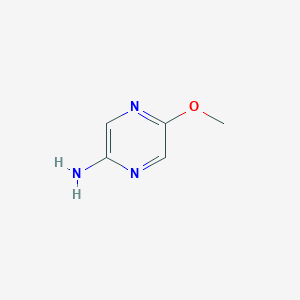
6-Fluoro-2-iodopyridin-3-ol
Descripción general
Descripción
6-Fluoro-2-iodopyridin-3-ol is a chemical compound with the CAS Number: 214911-10-1. It has a molecular weight of 238.99 . The IUPAC name for this compound is 6-fluoro-2-iodo-3-pyridinol .
Molecular Structure Analysis
The linear formula for 6-Fluoro-2-iodopyridin-3-ol is C5H3FINO . The InChI code is 1S/C5H3FINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H .Physical And Chemical Properties Analysis
6-Fluoro-2-iodopyridin-3-ol is a solid compound . It has a molecular weight of 238.99 g/mol . The compound has a topological polar surface area of 33.1 Ų .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Building Blocks
- 6-Fluoro-2-iodopyridin-3-ol is recognized as a valuable potential building block in medicinal chemistry research. For instance, its halogen-rich intermediates, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, have been synthesized for further chemical manipulations in the creation of pentasubstituted pyridines (Wu, Porter, Frennesson, & Saulnier, 2022).
Radiochemical Synthesis for Medical Imaging
- This compound has been utilized in the development of novel fluorine-18 labelled fluoropyridines for medical imaging techniques, particularly in Positron Emission Tomography. The synthesis of such fluoropyridines helps in overcoming the limitations of stable 3-fluoro and 5-fluoropyridines due to unsuitable methods of preparation (Carroll, Nairne, & Woodcraft, 2007).
Advanced Organic Synthesis
- Advanced organic synthesis techniques have been applied to create pyridines substituted with five different elements, including fluorine. This involves the synthesis of unique pyridines like 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile using known and newly developed methods (Kieseritzky & Lindström, 2010).
Organic Chemistry and Catalysis
- In organic chemistry, 6-Fluoro-2-iodopyridin-3-ol and its derivatives have been used in studies exploring the basicity gradient-driven isomerization of halopyridines. This has applications in creating diverse structural manifolds from a common precursor, useful in pharmaceutical research (Schlosser & Bobbio, 2002).
Radiopharmaceutical Synthesis
- It's also been used in the synthesis of radiopharmaceuticals like 6-18F-fluoro-l-dopa (18F-FDOPA), which is used for evaluating presynaptic dopaminergic function using PET. This involves no-carrier-added nucleophilic synthesis, providing high activities of 18F-FDOPA for clinical investigations (Libert et al., 2013).
X-Ray Crystallography and Structural Analysis
- The compound and its derivatives have been structurally investigated using X-ray crystallography, particularly in the study of benziodoxaborole derivatives, showcasing its application in inorganic chemistry and structural analysis (Nemykin et al., 2011).
Safety and Hazards
Direcciones Futuras
While specific future directions for 6-Fluoro-2-iodopyridin-3-ol are not available, the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This suggests potential future research directions in the area of enzymatic or microbial synthesis of pyridine derivatives.
Propiedades
IUPAC Name |
6-fluoro-2-iodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFTVSCBHZVKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598934 | |
| Record name | 6-Fluoro-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-iodopyridin-3-ol | |
CAS RN |
214911-10-1 | |
| Record name | 6-Fluoro-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

